An In-depth Technical Guide to N,3,4,5-tetramethoxy-N-methylbenzamide
An In-depth Technical Guide to N,3,4,5-tetramethoxy-N-methylbenzamide
CAS Number: 118779-14-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N,3,4,5-tetramethoxy-N-methylbenzamide, a versatile chemical intermediate. Drawing upon established synthetic principles and spectroscopic data, this document details its synthesis, characterization, and potential applications in the realm of medicinal chemistry and drug discovery.
Introduction and Scientific Context
N,3,4,5-tetramethoxy-N-methylbenzamide (CAS No. 118779-14-9) is a polysubstituted aromatic compound that has garnered interest primarily as a precursor in the synthesis of more complex, biologically active molecules.[1] Its structure, featuring a benzamide core with four methoxy groups and an N-methyl substituent, provides a unique electronic and steric profile that can be exploited in various chemical transformations. The electron-donating nature of the methoxy groups enhances the reactivity of the aromatic ring, making it a valuable building block in organic synthesis.[1] This guide will delve into the practical aspects of its preparation, analytical characterization, and its established role as a key intermediate in the construction of novel molecular architectures.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of N,3,4,5-tetramethoxy-N-methylbenzamide is paramount for its effective use in a research setting. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 118779-14-9 | |
| Molecular Formula | C₁₂H₁₇NO₅ | |
| Molecular Weight | 255.27 g/mol | |
| IUPAC Name | N,3,4,5-tetramethoxy-N-methylbenzamide | [2] |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% | |
| Storage | Sealed in a dry environment at room temperature. |
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of N,3,4,5-tetramethoxy-N-methylbenzamide. The expected spectral data are as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl group, and the four methoxy groups. The integration of these signals will align with the number of protons in each chemical environment.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the carbons of the methoxy groups.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination, further corroborating the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide carbonyl group (C=O stretch) and the C-O bonds of the methoxy groups.
Synthesis of N,3,4,5-tetramethoxy-N-methylbenzamide: A Step-by-Step Protocol
The synthesis of N,3,4,5-tetramethoxy-N-methylbenzamide is typically achieved through a two-step process starting from the commercially available 3,4,5-trimethoxybenzoic acid. The general synthetic pathway involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation with N,O-dimethylhydroxylamine.
Caption: Synthetic route to N,3,4,5-tetramethoxy-N-methylbenzamide.
Experimental Protocol:
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,4,5-trimethoxybenzoic acid (1.0 equivalent).
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Solvent and Catalyst: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the starting material, followed by a catalytic amount of N,N-dimethylformamide (DMF).
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Chlorinating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete as monitored by the cessation of gas evolution.
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Work-up: Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 3,4,5-trimethoxybenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of N,3,4,5-tetramethoxy-N-methylbenzamide
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Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 equivalents) in anhydrous dichloromethane.
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Base Addition: Cool the solution to 0 °C and add a suitable base such as pyridine or triethylamine (Et₃N) (2.0-2.5 equivalents) to neutralize the hydrochloride salt and facilitate the subsequent reaction.
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Acylation: Slowly add a solution of the crude 3,4,5-trimethoxybenzoyl chloride from Step 1 in anhydrous dichloromethane to the cooled amine solution.
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Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight, or until completion as monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,3,4,5-tetramethoxy-N-methylbenzamide.
Applications in Synthetic and Medicinal Chemistry
The primary significance of N,3,4,5-tetramethoxy-N-methylbenzamide lies in its utility as a versatile intermediate for the synthesis of potentially bioactive compounds.[1]
Role as a Synthetic Precursor:
The electron-rich aromatic ring, a consequence of the four methoxy substituents, makes this compound an excellent nucleophilic partner in various cross-coupling reactions.[1] A notable application is in palladium-mediated coupling reactions, where it can be reacted with a variety of electrophilic partners to construct complex molecular scaffolds.[1] For instance, it has been successfully employed in the synthesis of dihydronaphthalene analogs, which are structural motifs found in a number of natural products and pharmacologically active molecules.[1]
Caption: Role as an intermediate in complex molecule synthesis.
Potential in Drug Discovery:
While there is limited information on the specific biological activity of N,3,4,5-tetramethoxy-N-methylbenzamide itself, the benzamide scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications. Derivatives of substituted benzamides have shown promise in various disease areas, including:
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Oncology: Certain benzamide derivatives have demonstrated antitumor activity.
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Neurodegenerative Diseases: The structural features of some benzamides have been associated with memory-enhancing properties.
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Inflammatory and Infectious Diseases: Substituted benzamides are being investigated for their potential in treating inflammatory conditions and as antimicrobial agents.
Therefore, N,3,4,5-tetramethoxy-N-methylbenzamide represents a valuable starting point for the design and synthesis of novel therapeutic agents through structural modification and derivatization.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling N,3,4,5-tetramethoxy-N-methylbenzamide and the reagents used in its synthesis.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Conduct all manipulations in a well-ventilated fume hood.
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Handling of Reagents: Exercise caution when handling corrosive and toxic reagents such as thionyl chloride, oxalyl chloride, and pyridine.
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Storage: Store N,3,4,5-tetramethoxy-N-methylbenzamide in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N,3,4,5-tetramethoxy-N-methylbenzamide is a valuable and versatile chemical intermediate with a confirmed CAS number of 118779-14-9. Its straightforward synthesis from readily available starting materials, coupled with its favorable reactivity profile, makes it an important tool for synthetic and medicinal chemists. While its own biological activity remains largely unexplored, its role as a precursor for the construction of complex and potentially bioactive molecules is well-established. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
References
-
PrepChem. Synthesis of N-hydroxy-N-methylbenzamide. Available at: [Link]. Accessed January 27, 2026.
-
ChemBK. N,3,5-TRIMETHOXY-N-METHYLBENZAMIDE - Physico-chemical Properties. Available at: [Link]. Accessed January 27, 2026.
-
MOLBASE. N,3,4,5-Tetramethoxy-N-methylbenzamide|118779-14-9. Available at: [Link]. Accessed January 27, 2026.
-
ACS Omega. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference. Available at: [Link]. Accessed January 27, 2026.
-
PubMed Central. Repellent, larvicidal and adulticidal activities of essential oil from Dai medicinal plant Zingiber cassumunar against Aedes albopictus. Available at: [Link]. Accessed January 27, 2026.
-
PubMed. New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides. Available at: [Link]. Accessed January 27, 2026.
-
PubChem. Trimethobenzamide. Available at: [Link]. Accessed January 27, 2026.
-
SpectraBase. benzamide, 3,4,5-trimethoxy-N-(1-naphthalenylmethyl)- - Optional[13C NMR]. Available at: [Link]. Accessed January 27, 2026.
-
FIU Digital Commons. Chemical Profiling of Fentanyl-Related Substances (FRS) and Cannabinoids by Gas Chromatography-Infrared Spectroscopy. Available at: [Link]. Accessed January 27, 2026.
-
PubChem. N,2,4-trimethoxy-N-methylbenzamide. Available at: [Link]. Accessed January 27, 2026.
- Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]. Accessed January 27, 2026.
-
ResearchGate. Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Available at: [Link]. Accessed January 27, 2026.
-
DOI. Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. Available at: [Link]. Accessed January 27, 2026.
-
HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Available at: [Link]. Accessed January 27, 2026.
-
ResearchGate. H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Available at: [Link]. Accessed January 27, 2026.
-
Cheméo. Benzamide-3-4-dimethoxy-N-methyl.pdf. Available at: [Link]. Accessed January 27, 2026.
-
Mass Spectrometry: Fragmentation. Available at: [Link]. Accessed January 27, 2026.
-
RSC Publishing. Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available at: [Link]. Accessed January 27, 2026.
- Google Patents. US10640508B2 - Diazene directed modular synthesis of compounds with quaternary carbon centers.
